molecular formula C13H15BrINO B14777655 2-Bromo-N-cyclohexyl-5-iodobenzamide

2-Bromo-N-cyclohexyl-5-iodobenzamide

Cat. No.: B14777655
M. Wt: 408.07 g/mol
InChI Key: XXVDEHYWWKAKEY-UHFFFAOYSA-N
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Description

2-Bromo-N-cyclohexyl-5-iodobenzamide is an organic compound with the molecular formula C13H15BrINO and a molecular weight of 408.08 g/mol . This compound is characterized by the presence of bromine and iodine atoms attached to a benzamide structure, which is further substituted with a cyclohexyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-cyclohexyl-5-iodobenzamide typically involves the following steps:

    Iodination: The addition of an iodine atom to the benzene ring.

    Amidation: The formation of the benzamide structure by reacting the brominated and iodinated benzene with cyclohexylamine.

The reaction conditions for these steps often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts to facilitate the halogenation reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is common to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-cyclohexyl-5-iodobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Sodium azide, potassium cyanide.

    Electrophiles: Alkyl halides, acyl chlorides.

    Catalysts: Palladium, copper salts.

    Solvents: Dichloromethane, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide can yield azido derivatives, while coupling reactions with boronic acids can produce biaryl compounds .

Scientific Research Applications

2-Bromo-N-cyclohexyl-5-iodobenzamide is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in drug discovery and development due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-N-cyclohexyl-5-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and iodine atoms can form halogen bonds with target molecules, influencing their activity and function. The cyclohexyl group provides additional hydrophobic interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-cyclohexylbenzamide: Lacks the iodine atom, making it less reactive in certain coupling reactions.

    N-cyclohexyl-5-iodobenzamide: Lacks the bromine atom, affecting its substitution reaction profile.

    2-Bromo-5-iodobenzamide: Lacks the cyclohexyl group, reducing its hydrophobic interactions.

Uniqueness

2-Bromo-N-cyclohexyl-5-iodobenzamide is unique due to the presence of both bromine and iodine atoms, which provide versatile reactivity in various chemical reactions. The cyclohexyl group enhances its hydrophobic interactions, making it a valuable compound in drug discovery and material science.

Properties

Molecular Formula

C13H15BrINO

Molecular Weight

408.07 g/mol

IUPAC Name

2-bromo-N-cyclohexyl-5-iodobenzamide

InChI

InChI=1S/C13H15BrINO/c14-12-7-6-9(15)8-11(12)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17)

InChI Key

XXVDEHYWWKAKEY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)I)Br

Origin of Product

United States

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